molecular formula C14H22N2O3S B2568844 1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone CAS No. 1797639-81-6

1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

Cat. No.: B2568844
CAS No.: 1797639-81-6
M. Wt: 298.4
InChI Key: PRPRBTMLAZOPCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a synthetic organic compound that features a pyrrolidine ring, a pyrrole ring, and a tert-butylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the tert-Butylsulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using tert-butylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Pyrrole Ring: The final step involves the coupling of the pyrrolidine derivative with a pyrrole derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce simpler hydrocarbons.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)propanone: Similar structure with a propanone group instead of ethanone.

    1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)butanone: Similar structure with a butanone group instead of ethanone.

Uniqueness

1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. This uniqueness can make it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

1-(3-tert-butylsulfonylpyrrolidin-1-yl)-2-pyrrol-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-14(2,3)20(18,19)12-6-9-16(10-12)13(17)11-15-7-4-5-8-15/h4-5,7-8,12H,6,9-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPRBTMLAZOPCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)CN2C=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.